molecular formula C13H13F3N2 B1403979 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1456859-29-2

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1403979
CAS No.: 1456859-29-2
M. Wt: 254.25 g/mol
InChI Key: AQRSYVHLIVGXRZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole: Lacks the amine group but shares the trifluoromethylated carbazole core.

    6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-indole: Similar structure but with an indole core instead of carbazole.

    6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-quinoline: Contains a quinoline core, differing in the nitrogen position.

Uniqueness

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific combination of the trifluoromethyl group and the carbazole framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)7-4-5-11-9(6-7)8-2-1-3-10(17)12(8)18-11/h4-6,10,18H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRSYVHLIVGXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 2
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6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 5
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6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 6
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

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